H-D-Asp(OtBu)-OH
H-D-Asp(OtBu)-OH
Brand Name:
Vulcanchem
CAS No.:
64960-75-4
VCID:
VC21543024
InChI:
InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1
SMILES:
CC(C)(C)OC(=O)CC(C(=O)O)N
Molecular Formula:
C8H15NO4
Molecular Weight:
189,22*18,01 g/mole
H-D-Asp(OtBu)-OH
CAS No.: 64960-75-4
VCID: VC21543024
Molecular Formula: C8H15NO4
Molecular Weight: 189,22*18,01 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 64960-75-4 |
---|---|
Product Name | H-D-Asp(OtBu)-OH |
Molecular Formula | C8H15NO4 |
Molecular Weight | 189,22*18,01 g/mole |
IUPAC Name | (2R)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1 |
Standard InChIKey | MXWMFBYWXMXRPD-RXMQYKEDSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+] |
Synonyms | H-D-Asp(OtBu)-OH;64960-75-4;(R)-2-Amino-4-(tert-butoxy)-4-oxobutanoicacid;D-ASPARTICACID4-TERT-BUTYLESTER;SCHEMBL38111;CTK3J1755;MolPort-005-938-097;ZINC2555099;ANW-42963;KM0894;SBB065931;AKOS006282321;AN-7770;RTR-022174;AC-19192;AJ-39700;AK161883;BC675178;KB-49590;ST24035339;V1181;(2R)-2-amino-4-tert-butoxy-4-oxo-butanoicacid;A834921;I04-0880;Q-102719 |
PubChem Compound | 7018828 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume